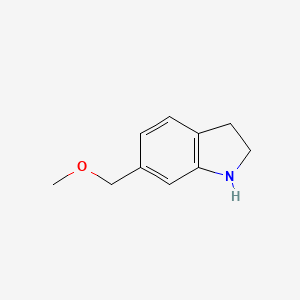
1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid” is a compound with the molecular formula C12H14BrNO3. It has a molecular weight of 300.15 g/mol. The compound is part of a class of organic compounds known as pyrrolidines .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17). This provides a standardized way to represent the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is solid . As mentioned earlier, it has a molecular weight of 300.15 g/mol.
Applications De Recherche Scientifique
Antioxidant and Anticholinergic Activities
1-(5-Bromo-2-hydroxybenzyl)pyrrolidine-3-carboxylic acid and its derivatives demonstrate powerful antioxidant activities, as evidenced by various bioanalytical antioxidant methods. These include 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) and 2,2-diphenyl-1-picrylhydrazyl assays. Additionally, these compounds have been tested against cholinergic enzymes, including acetylcholinesterase and butyrylcholinesterase, showing significant inhibitory activities (Rezai et al., 2018).
Synthesis of Derivatives for Various Applications
The synthesis of derivatives of this compound has been explored for multiple applications. This includes the creation of novel compounds with potential antibacterial and antifungal activities. The structures of these compounds are established based on analytical and spectral data, suggesting a variety of potential applications in the pharmaceutical and biochemical fields (Mehta, 2013).
Applications in Organic Synthesis
This compound and its related derivatives have been used in organic synthesis, particularly in the preparation of optically pure compounds. For instance, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine has been reported, highlighting the compound's role in the creation of stereoselectively controlled organic molecules (Ruano, Alemán, & Cid, 2006).
Development of Novel Compounds
Research has also focused on synthesizing novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives. These compounds have been characterized by various methods, indicating potential for further exploration in medicinal chemistry (Mogulaiah, Sundar, & Tasleem, 2018).
Extraction and Separation Technologies
The compound's derivatives have been studied in the context of reactive extraction technologies. For example, research on the extraction of pyridine-2-carboxylic acid using non-toxic extractant and diluent systems highlights the application of these compounds in improving extraction efficiency and reducing toxicity in industrial processes (Datta & Kumar, 2014).
Propriétés
IUPAC Name |
1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-1-2-11(15)9(5-10)7-14-4-3-8(6-14)12(16)17/h1-2,5,8,15H,3-4,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFFGNVFPJQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


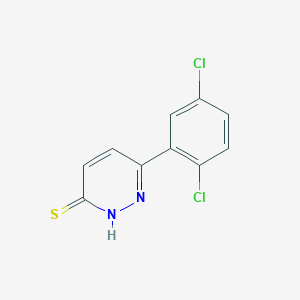
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine](/img/structure/B1474668.png)

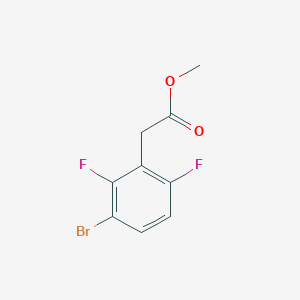
![(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol](/img/structure/B1474672.png)
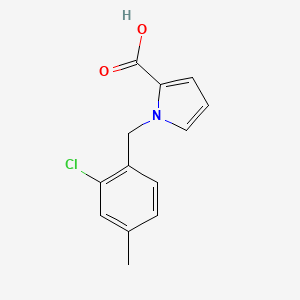
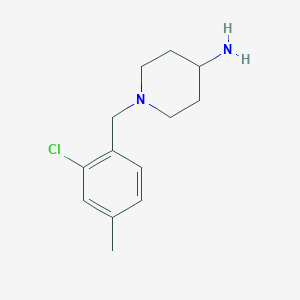

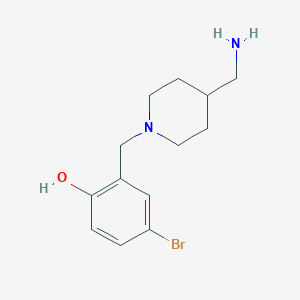
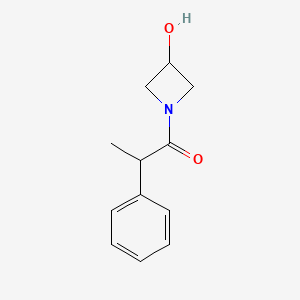
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1474684.png)


